2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of thiophene derivatives can vary greatly depending on the specific compound.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be quite complex and varied. For example, in one study, the synthesis of 2-aryl-3-fluoro-5-silylthiophenes was demonstrated via a two-step reaction .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Cyclooxygenase-2 Inhibition
Sulfonamide derivatives, including those with fluorine substitutions, have been extensively studied for their cyclooxygenase-2 (COX-2) inhibitory properties. Such compounds are of significant interest for the development of anti-inflammatory drugs with enhanced selectivity and reduced side effects. For instance, the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives showed that the introduction of a fluorine atom can notably increase COX-1/COX-2 selectivity, leading to potent and selective COX-2 inhibitors like JTE-522, which has progressed to clinical trials for rheumatoid arthritis and other conditions (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds are also well-documented for their ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor in the eye. Research on derivatives such as SLC-0111 and its thioureido analogs has revealed potent inhibitory activity against CA isoforms, with implications for the treatment of tumors and potentially reducing intraocular pressure in glaucoma patients (Lomelino et al., 2016).
Zinc(II) Detection
Fluorophores based on sulfonamide structures have been utilized for the selective detection of zinc(II) ions, which play crucial roles in biological systems. The synthesis of such fluorophores and their analogs has enabled insights into the factors affecting fluorescence in the presence of zinc(II), contributing to the development of tools for studying intracellular zinc levels (Kimber et al., 2001).
Antitumor Activities
The modification of sulfonamide compounds has led to the discovery of molecules with potential antitumor properties. Synthesis and biochemical evaluation of benzenesulfonamide derivatives as inhibitors of kynurenine 3-hydroxylase, for example, have identified compounds that can block this enzyme in vivo, suggesting a role in modulating the kynurenine pathway and potentially influencing tumor growth and immune response (Röver et al., 1997).
Mercury Ion Detection
Sulfonamide derivatives have been employed in the design of fluorometric sensors for the detection of mercury (Hg^2+) ions, demonstrating the versatility of these compounds in environmental and analytical chemistry. Novel sensors based on sulfonamide structures have shown selective "turn-off" fluorescence responses to Hg^2+, offering a tool for the sensitive and selective detection of this toxic metal ion (Bozkurt & Gul, 2018).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary greatly depending on the specific compound and its intended use. For example, some thiophene derivatives are known to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Future Directions
Properties
IUPAC Name |
2-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3S3/c17-12-4-1-2-6-15(12)24(20,21)18-10-11-7-8-14(23-11)16(19)13-5-3-9-22-13/h1-9,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYVTWBDKXCJAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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